11-(4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-296968 is a small molecule drug initially developed by Sanofi SA. It is a selective inhibitor of the sodium/calcium exchanger 1 (NCX1), which plays a crucial role in calcium homeostasis in cardiac cells. This compound has shown potential in improving cardiac function and restoring sympathovagal balance in heart failure models .
Preparation Methods
The synthetic routes and reaction conditions for WAY-296968 are not widely published. typical preparation methods for similar small molecule drugs involve multi-step organic synthesis, including the formation of key intermediates, followed by purification and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
WAY-296968, like other small molecule drugs, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-296968 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure. By inhibiting the sodium/calcium exchanger 1, it helps normalize calcium handling in cardiac cells, thereby improving cardiac contractility and reducing arrhythmias . Additionally, its antiarrhythmic properties have been demonstrated in various in vitro and in vivo models, making it a promising candidate for further clinical development .
Mechanism of Action
WAY-296968 exerts its effects by selectively inhibiting the sodium/calcium exchanger 1 (NCX1). In failing hearts, overactivity of NCX1 leads to calcium depletion, resulting in contractile dysfunction. By inhibiting NCX1, WAY-296968 helps restore calcium balance, improve cardiac contractility, and reduce afterdepolarization-related arrhythmias . This mechanism involves the normalization of calcium mishandling and the restoration of sympathovagal balance and baroreflex sensitivity .
Comparison with Similar Compounds
WAY-296968 is unique in its selective inhibition of the sodium/calcium exchanger 1. Similar compounds include other NCX1 inhibitors, such as SEA0400 and KB-R7943. WAY-296968 has shown superior selectivity and efficacy in preclinical models, making it a promising candidate for further development .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
6-(4-oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c31-24-15-18(17-8-2-1-3-9-17)14-23-26(24)27(30-22-12-6-5-11-21(22)29-23)20-16-33-25-13-7-4-10-19(25)28(20)32/h1-13,16,18,27,29-30H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOCULDYZFJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=COC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.